Pentanoyl azide

Description

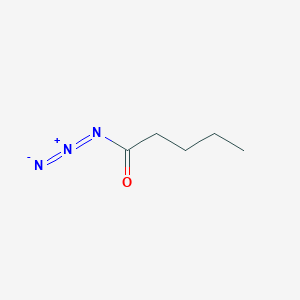

Structure

3D Structure

Properties

IUPAC Name |

pentanoyl azide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-3-4-5(9)7-8-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGIOHTULBEAQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60711862 | |

| Record name | Pentanoyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60711862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62384-22-9 | |

| Record name | Pentanoyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60711862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pentanoyl Azide

Classical Approaches to Acyl Azide (B81097) Generation

Traditional methods for generating acyl azides have been well-established for decades. These approaches typically involve the use of common starting materials and straightforward reaction sequences, forming the foundation of acyl azide chemistry.

Synthesis from Acyl Halides via Nucleophilic Substitution

One of the most direct and widely used methods for preparing pentanoyl azide is through the nucleophilic substitution reaction of a pentanoyl halide, most commonly pentanoyl chloride, with an azide salt. researchgate.net This reaction is typically carried out by treating the acyl chloride with an alkali metal azide, such as sodium azide.

The process involves the displacement of the chloride ion by the azide anion. The choice of solvent is crucial and can range from aqueous-organic mixtures to anhydrous organic solvents. In some protocols, acetonitrile is used as a solvent or co-solvent, which can accelerate the reaction. google.com To prevent the thermally unstable acyl azide from rearranging to the corresponding isocyanate (the Curtius rearrangement), these reactions are generally performed at or below room temperature. researchgate.net

Table 1: Illustrative Conditions for Acyl Azide Synthesis from Acyl Halides

| Acyl Halide Precursor | Azide Source | Solvent System | Typical Temperature (°C) |

|---|---|---|---|

| Pentanoyl chloride | Sodium azide | Acetone/Water | 0 - 25 |

| Valeroyl chloride | Sodium azide | Acetonitrile | 0 - 25 google.com |

Direct Conversion from Carboxylic Acids using Activating Agents

This compound can also be synthesized directly from pentanoic acid, bypassing the need to first prepare the acyl halide. This approach requires the use of an activating agent to facilitate the reaction between the carboxylic acid and an azide source.

One effective method employs cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the activating agent. In this process, the carboxylic acid reacts with cyanuric chloride to form an activated intermediate. This intermediate is then susceptible to nucleophilic attack by the azide ion (from sodium azide), yielding the desired this compound. researchgate.netijsrst.com This one-pot procedure is valued for its mild conditions, which help to avoid the high temperatures that would induce the Curtius rearrangement. researchgate.net

Table 2: Activating Agents for Direct Carboxylic Acid to Acyl Azide Conversion

| Carboxylic Acid | Activating Agent | Azide Source | Key Feature |

|---|---|---|---|

| Pentanoic Acid | Cyanuric Chloride | Sodium Azide | Mild, one-pot synthesis at room temperature researchgate.net |

| Various Carboxylic Acids | Triphenylphosphine (B44618)/Trichloroisocyanuric acid | Sodium Azide | Good to excellent yields under mild conditions |

Preparation via Acyl Hydrazides and Nitrous Acid

Another classical route involves the diazotization of an acyl hydrazide. For the synthesis of this compound, the precursor would be pentanoyl hydrazide. This method involves treating the acyl hydrazide with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid.

The reaction is conducted at low temperatures, usually around 0 °C, to ensure the stability of both the nitrous acid and the resulting acyl azide product. The acyl hydrazide is converted to the acyl azide, which can then be used in subsequent reactions. This method is intrinsically linked to the Curtius rearrangement, as the acyl azide is the key intermediate in this transformation. researchgate.net

Advanced and Sustainable Synthetic Strategies

Recent advancements in synthetic chemistry have led to the development of more sophisticated methods for acyl azide formation. These strategies often focus on improving reaction control, and efficiency, and utilizing modern technologies like catalysis, microwave irradiation, and flow chemistry.

Catalytic and Reagent-Controlled Methodologies

The use of catalysts can enhance the efficiency and selectivity of acyl azide synthesis. While many traditional methods are stoichiometric, catalytic approaches aim to reduce waste and improve reaction rates. For instance, transition metal catalysts have been employed in the synthesis of various organic azides, and these principles can be extended to acyl azide formation. nih.gov

Reagent-controlled methodologies focus on using specific reagents that offer better performance or milder reaction conditions. For example, the use of polymer-bound azide reagents can simplify product purification and allow for the reuse of the reagent. These solid-supported reagents can be packed into columns for continuous-flow applications, offering a more controlled way to perform azidation reactions. cam.ac.uk

Microwave-Assisted and Flow Chemistry Approaches for Acyl Azide Formation

Modern physical organic chemistry tools have been applied to the synthesis of azides to enhance reaction speed and control.

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable technique in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. lew.ro By using sealed vessels, microwave synthesis can achieve rapid and uniform heating of the reaction mixture, leading to accelerated reaction rates and often higher yields compared to conventional heating methods. rasayanjournal.co.in This technique is particularly advantageous for the rapid assembly of molecules and can be applied to the formation of this compound, potentially improving the efficiency of classical methods. ajrconline.org

Flow Chemistry: Continuous-flow chemistry offers significant advantages for the synthesis of potentially energetic compounds like acyl azides. beilstein-journals.org By conducting the reaction in a continuous stream through a microreactor or a packed column, the amount of hazardous intermediate present at any given moment is minimized. cam.ac.uk This approach allows for excellent control over reaction parameters such as temperature, pressure, and residence time. nih.gov For acyl azide synthesis, a solution of pentanoyl chloride could be flowed through a reactor containing a packed bed of an azide salt or a polymer-supported azide reagent, allowing for the safe and efficient in situ generation of this compound, which can then be directly channeled into a subsequent reaction without isolation. cam.ac.ukunimi.itmdpi.com

Table 3: Comparison of Synthetic Approaches

| Methodology | Primary Advantage(s) | Typical Reaction Time |

|---|---|---|

| Classical (Batch) | Well-established, simple setup | Hours to Days |

| Microwave-Assisted | Rapid heating, reduced reaction time lew.ro | Minutes |

Chemo- and Regioselective Synthesis Considerations

The synthesis of a simple, linear aliphatic acyl azide such as this compound from precursors like pentanoic acid or pentanoyl chloride does not typically involve complex chemo- or regioselectivity issues. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. Regioselectivity refers to the preference for a reaction to occur at one position over another.

In the case of this compound synthesis, the starting materials generally possess only one reactive site for the azidation reaction. For example, when using pentanoyl chloride, the single electrophilic carbonyl carbon is the sole target for the nucleophilic azide ion. Similarly, direct conversion of pentanoic acid involves the activation of the single carboxylic acid group. The aliphatic chain of the pentanoyl group is saturated and lacks other functional groups that could compete in the reaction, thus simplifying selectivity considerations.

However, if the pentanoyl chain were to contain other reactive functional groups (e.g., a double bond, a keto group, or an additional carboxyl group), chemo- and regioselectivity would become critical. In such hypothetical scenarios, the synthetic strategy would need to be designed to ensure the azide group is introduced exclusively at the desired carbonyl group without affecting the other functionalities. This could involve the use of protecting groups or carefully selecting reagents and reaction conditions that favor the desired transformation. For the synthesis of the parent this compound, these concerns are minimal.

Challenges and Optimization in this compound Synthesis

The primary challenge in the synthesis of this compound, like other acyl azides, is its thermal instability. Acyl azides are energetic compounds that can undergo a spontaneous, often exothermic, rearrangement known as the Curtius rearrangement to form an isocyanate, with the loss of nitrogen gas. wikipedia.orgillinoisstate.edunih.govorganic-chemistry.orgwikipedia.org This rearrangement is a significant competing reaction that can drastically lower the yield of the desired acyl azide. illinoisstate.edunih.gov

The main goal of optimization is, therefore, to identify conditions that facilitate the formation of this compound while suppressing the subsequent Curtius rearrangement. Key parameters for optimization include the choice of starting material, azidating agent, solvent, and reaction temperature.

Key Optimization Strategies:

Temperature Control: The Curtius rearrangement is thermally induced. illinoisstate.eduorganic-chemistry.orgwikipedia.org Therefore, conducting the synthesis at low temperatures is the most critical factor for success. Reactions are often carried out at room temperature or below (e.g., 0 °C) to minimize the rate of rearrangement. researchgate.net

Choice of Azidating Agent: Sodium azide (NaN₃) is a common and cost-effective source of the azide ion. wikipedia.orgraco.cat Trimethylsilyl azide (TMSN₃) can also be used, sometimes offering milder reaction conditions. wikipedia.org

Method of Carboxylic Acid Activation: When starting from pentanoic acid, various methods can be used to activate the carboxylic acid for nucleophilic attack by the azide ion.

Conversion to Pentanoyl Chloride: A common two-step approach involves first converting pentanoic acid to the more reactive pentanoyl chloride using reagents like thionyl chloride or oxalyl chloride. nih.govraco.cat The pentanoyl chloride is then reacted with sodium azide. nih.govresearchgate.net Optimization involves ensuring the complete removal of the chlorinating agent before adding the azide source.

Direct Conversion Methods: One-pot procedures that convert the carboxylic acid directly to the acyl azide are often more efficient and avoid the handling of acyl chlorides. Reagents like diphenylphosphoryl azide (DPPA) wikipedia.orgillinoisstate.edu or a combination of trichloroacetonitrile, triphenylphosphine, and sodium azide allow for the direct synthesis under mild, room-temperature conditions, which is highly advantageous for preventing the rearrangement. organic-chemistry.org Using cyanuric chloride as a catalyst also provides a mild and efficient route. researchgate.net

The following table summarizes various synthetic approaches and the key optimization parameters to maximize the yield of the acyl azide while minimizing the formation of the isocyanate byproduct.

| Starting Material | Reagents | Solvent | Key Optimization Parameters | Primary Challenge |

| Pentanoyl chloride | Sodium Azide (NaN₃) | Acetonitrile, Acetone/Water | Maintain low temperature (0°C to RT); controlled addition of reagents. researchgate.net | Preventing Curtius rearrangement. |

| Pentanoic acid | 1. Thionyl Chloride (SOCl₂) 2. Sodium Azide (NaN₃) | Dichloromethane (DCM), then aqueous/organic solvent | Ensure complete removal of SOCl₂ before azide addition; low temperature. | Two-step process; potential for side reactions. |

| Pentanoic acid | Diphenylphosphoryl Azide (DPPA) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Mild conditions (often room temperature); choice of base. wikipedia.org | Cost and handling of DPPA. |

| Pentanoic acid | Trichloroacetonitrile, Triphenylphosphine, Sodium Azide | Acetone, Acetonitrile | One-pot synthesis at room temperature avoids heating. organic-chemistry.org | Removal of phosphine oxide byproduct. |

| Pentanoic acid | Cyanuric Chloride, Sodium Azide | Dichloromethane (DCM) | Mild conditions, efficient activation. researchgate.net | Catalyst removal. |

Successful synthesis relies on carefully balancing the activation of the carboxyl group with the suppression of the subsequent rearrangement. For instance, a study by Kim and Jang demonstrated that various carboxylic acids could be converted into acyl azides in excellent yields (86-96%) at room temperature using trichloroacetonitrile, triphenylphosphine, and sodium azide, effectively avoiding the Curtius rearrangement. organic-chemistry.org Similarly, the use of cyanuric chloride allows the reaction to proceed at room temperature, which is crucial for isolating the thermally sensitive acyl azide. researchgate.net These methods represent optimized conditions that prioritize the formation of the desired product over the isocyanate byproduct.

Chemical Reactivity and Mechanistic Pathways of Pentanoyl Azide

The Curtius Rearrangement: A Pivotal Transformation of Pentanoyl Azide (B81097)

Stereochemical Implications of the Curtius Rearrangement

The Curtius rearrangement is a significant transformation involving the thermal decomposition of an acyl azide to an isocyanate, with the concomitant loss of nitrogen gas. A key aspect of this rearrangement, particularly relevant in organic synthesis, is its stereochemical outcome. When the acyl group is attached to a chiral center, the migration of the R group from the carbonyl carbon to the nitrogen atom proceeds with complete retention of configuration nih.govwikipedia.org. This stereospecificity means that the stereochemical integrity of the starting acyl azide is preserved in the resulting isocyanate. For saturated aliphatic acyl azides, such as pentanoyl azide, this stereochemical retention is generally observed, making the Curtius rearrangement a reliable method for synthesizing amines and their derivatives without loss of stereochemical information at the migrating carbon cdnsciencepub.comnih.gov. However, in cases involving unsaturated systems, careful control of reaction conditions is necessary to prevent isomerization that could affect the stereochemical outcome cdnsciencepub.com.

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

This compound, like other acyl azides, possesses a carbonyl group that is susceptible to nucleophilic attack. This reactivity allows it to participate in nucleophilic acyl substitution reactions. When treated with nucleophiles such as water, alcohols, or amines, the carbonyl carbon undergoes attack, leading to the formation of new bonds and the expulsion of the azide group (N₃⁻) as a leaving group, or, more commonly, leading to the rearrangement product (isocyanate) followed by nucleophilic attack. For instance, hydrolysis of this compound with water, often under acidic or basic conditions, can lead to pentanoic acid and the release of nitrogen gas, although this pathway is often outcompeted by the Curtius rearrangement masterorganicchemistry.comlibretexts.org. Similarly, alcoholysis with an alcohol nucleophile can yield a pentanoate ester and nitrogen gas masterorganicchemistry.comlibretexts.org. These reactions highlight the electrophilic nature of the carbonyl carbon in this compound.

Reactivity Involving the Azide Group

The azide moiety (-N₃) in this compound is a highly energetic and reactive functional group, participating in a variety of transformations distinct from those at the carbonyl center. Its inherent instability, particularly upon heating, is the basis for its participation in rearrangements and cycloaddition reactions britannica.com.

The azide group is a potent 1,3-dipole, making it an excellent partner in [3+2] cycloaddition reactions, most notably the Huisgen cycloaddition. These reactions involve the formation of a five-membered heterocyclic ring, typically a triazole, through the reaction of the azide with a dipolarophile, such as an alkyne or an alkene masterorganicchemistry.combritannica.com.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry," is a highly efficient and regioselective method for forming 1,2,3-triazoles. In this reaction, an organic azide, such as this compound, reacts with a terminal alkyne in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole masterorganicchemistry.combritannica.com. This reaction is characterized by its mild conditions, high yields, and tolerance for a wide range of functional groups, making it invaluable in various fields, including materials science and bioconjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that allows for the formation of 1,2,3-triazoles without the need for a metal catalyst. This is achieved by using strained alkynes (e.g., cyclooctynes) that react rapidly with azides under physiological conditions. While less commonly demonstrated with simple acyl azides like this compound compared to alkyl or aryl azides, the principle applies, enabling triazole formation through the reaction of this compound with a strained alkyne, yielding a 1,5-disubstituted triazole nih.gov.

The azide group can be readily reduced to a primary amine. The Staudinger reduction is a prominent method for this transformation, involving the reaction of an organic azide with a phosphine, typically triphenylphosphine (B44618) (PPh₃) masterorganicchemistry.comandrews.edu. The reaction proceeds via an intermediate phosphazide (B1677712) or aza-ylide, which upon hydrolysis yields the corresponding amine and triphenylphosphine oxide. For this compound, this reduction would yield pentylamine. The Staudinger reaction also forms the basis for the Staudinger ligation, a bioconjugation technique where the aza-ylide intermediate reacts with an ester to form an amide bond, enabling the linking of biomolecules masterorganicchemistry.comandrews.edu.

[3+2] Cycloaddition Reactions (e.g., Huisgen Cycloadditions)

Radical and Photochemical Transformations of this compound

Organic azides, as a class, are well-known for their propensity to undergo transformations upon exposure to light or thermal energy, primarily through the generation of highly reactive nitrene intermediates. This compound, being an acyl azide, follows these general principles.

Upon absorption of ultraviolet (UV) or visible light, organic azides can extrude molecular nitrogen (N₂) and form nitrene species researchgate.netmdpi.com. For this compound, this photochemical activation leads to the formation of a pentanoyl nitrene researchgate.netmdpi.com. Nitrenes are characterized by a neutral, monovalent nitrogen atom with a lone pair and an unpaired electron, existing in either singlet or triplet electronic states researchgate.net. These intermediates are exceptionally reactive and can participate in a variety of reactions, including insertion into C-H bonds, addition across double bonds, and rearrangements researchgate.netmdpi.com.

A prominent transformation for acyl azides like this compound is the Curtius rearrangement, which can be initiated thermally or photochemically nih.gov. In this process, the acyl nitrene undergoes a concerted or stepwise rearrangement involving the migration of the acyl group to the nitrogen atom, accompanied by the expulsion of N₂. This results in the formation of an isocyanate. For this compound, this pathway would yield pentyl isocyanate nih.gov.

Beyond nitrene formation, certain conditions can also promote the generation of azide radicals (N₃•) or other radical species from organic azides mdpi.com. These can arise from homolytic cleavage or single-electron transfer (SET) processes rsc.org. Azide radicals are known to engage in addition reactions and hydrogen atom transfer (HAT) processes rsc.org. While specific studies detailing the direct formation of azide radicals from this compound under photochemical conditions are not extensively documented, the general reactivity of azides suggests that such pathways are plausible under appropriate radical-generating environments mdpi.comrsc.org. For instance, studies on related azide systems have shown that metal-catalyzed processes can involve azide radicals mdpi.com.

Table 1: General Photochemical and Radical Transformations of Organic Azides

| Transformation Type | Precursor Type | Key Intermediate(s) | Typical Conditions | Representative Reaction Class |

| Photolysis | Acyl Azide | Acyl Nitrene | UV/Visible Light | Curtius Rearrangement |

| Photolysis / Thermolysis | Organic Azide | Nitrene | UV/Visible Light, Heat | C-H Insertion, Addition Reactions |

| Radical Initiation | Alkyl Azide precursor | Alkyl Azide radical | Radical Initiator, Light | Various radical additions |

| Metal-Catalyzed Homolysis | Azide source (e.g., TMS-N₃) | Azide Radical | Transition Metal Catalyst (e.g., Cu) | Radical additions, Oxyazidation |

Influence of Reaction Conditions: Solvent Effects and Catalysis

The efficiency, selectivity, and mechanistic pathways of reactions involving this compound are significantly modulated by the choice of reaction conditions, particularly the solvent and the presence of catalysts.

Polar Solvents: Polar solvents, such as dimethyl sulfoxide (B87167) (DMSO) or methanol, can effectively solvate charged intermediates or polar transition states, thereby accelerating reactions that involve charge separation researchcommons.org. The nucleophilic character of the azide ion, for instance, is known to be influenced by solvent polarity masterorganicchemistry.com.

Nonpolar Solvents: Nonpolar solvents like toluene (B28343) are often employed for reactions requiring elevated temperatures or for substrates with limited solubility in polar media. However, the use of high-boiling point solvents such as toluene at higher temperatures can sometimes lead to reduced yields and more complex purification procedures in certain acylation reactions google.com.

Aqueous Media: Water has emerged as a valuable and environmentally benign solvent for several azide-mediated transformations, most notably for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and silver(I)-catalyzed azide-alkyne cycloaddition (AgAAC) reactions holublab.commdpi.com. The solvent's ability to influence hydrogen bonding and the solubility or aggregation states of reactants and catalysts is crucial for reaction success holublab.com.

Catalysis: Catalysts are frequently utilized to enhance the reaction rates, improve selectivity, and enable transformations that might otherwise be unfeasible under mild conditions.

Metal Catalysis:

Copper Catalysis: Copper(I) salts are extensively used as catalysts for the azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry" masterorganicchemistry.comholublab.commdpi.combeilstein-journals.orgnih.gov. This catalytic system promotes the highly regioselective formation of 1,4-disubstituted-1,2,3-triazoles under mild conditions, often in a variety of organic solvents or water mdpi.combeilstein-journals.orgnih.gov. The catalytic cycle typically involves copper(I) species coordinated with labile ligands, which are essential for substrate binding beilstein-journals.org. Both heterogeneous and homogeneous copper catalysts are employed, with heterogeneous systems offering the advantage of recyclability rsc.org.

Silver Catalysis: Silver(I) salts, such as silver chloride (AgCl), also catalyze azide-alkyne cycloadditions (AgAAC), typically yielding 1,4-disubstituted-1,2,3-triazoles, frequently in aqueous media mdpi.com. Mechanistic studies suggest that silver(I) species, potentially in dinuclear complexes, play a role in lowering activation energy barriers for these cycloadditions mdpi.com.

Other Transition Metal Catalysis: Various transition metals, including iron and ruthenium, have been investigated for catalyzing other types of azide transformations. These include C-H azidation and amination reactions, as well as nitrene transfer processes mdpi.comresearchgate.net. For instance, copper-catalyzed C-H azidation can proceed via pathways involving hydrogen atom transfer and the formation of Cu(II)-azide intermediates, potentially including azide radicals mdpi.com.

Catalyst-Free Reactions: While catalysis is common, certain transformations of organic azides can occur without the addition of external catalysts, relying solely on thermal or photochemical activation nih.gov. For example, the Curtius rearrangement of acyl azides can be induced by heat alone nih.gov. However, catalyst-free reactions may sometimes proceed at slower rates or exhibit different selectivity compared to their catalyzed counterparts.

Mentioned Compounds:

this compound

Nitrene

Acyl nitrene

Azide radical (N₃•)

Pentyl isocyanate

Isocyanate

Dimethyl sulfoxide (DMSO)

Methanol-d4 (CD₃OD)

Chloroform-d (CDCl₃)

Toluene

Copper(I) salts (e.g., CuI)

Silver(I) salts (e.g., AgCl)

Copper(II) salts (e.g., Cu(OAc)₂)

Trimethylsilyl azide (TMS-N₃)

Iron salts (e.g., FeCl₃·6H₂O)

Ruthenium catalysts

Amides

Esters

Thioethers

Fmoc (Fluorenylmethyloxycarbonyl)

Boc (tert-Butyloxycarbonyl)

Alkanols

Alkenes

Alkynes

Aryl azides

Alkyl azides

Sulfonyl azides

Benzenesulfonyl azide

4-Azidobenzenesulfonamide

1,2,3-Triazole

Tetrazole

Hydrazoic acid (HN₃)

Sodium azide (NaN₃)

Tributyl azide tin

Applications of Pentanoyl Azide in Advanced Organic Synthesis

Construction of Nitrogen-Containing Heterocyclic Systems

The ability of pentanoyl azide (B81097) to act as a source of nitrogen atoms or reactive intermediates makes it a useful building block for synthesizing various nitrogen-containing heterocyclic systems. These ring structures are prevalent in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Triazoles and Related Nitrogen Heterocycles

Pentanoyl azide can participate in 1,3-dipolar cycloaddition reactions, most notably the azide-alkyne cycloaddition, often referred to as "click chemistry" sigmaaldrich.combeilstein-journals.orgbaseclick.eu. This reaction, typically catalyzed by copper(I) (CuAAC) or ruthenium (RuAAC), efficiently forms 1,2,3-triazole rings. While specific examples detailing this compound in this context are not explicitly detailed in the provided search results, the general reactivity of acyl azides in these cycloadditions is well-established beilstein-journals.orgbaseclick.euorganic-chemistry.orgnih.govnih.gov. The pentanoyl group would form the acyl substituent on the resulting triazole ring.

Formation of Aziridines and Other Ring Systems

Organic azides, in general, can serve as precursors for nitrenes through thermal or photochemical decomposition. Nitrenes are highly reactive intermediates that can add to alkenes to form aziridines, the smallest nitrogen-containing heterocycles wikipedia.org. While direct examples of this compound forming aziridines are not found, the principle applies to acyl azides. Furthermore, acyl azides can undergo other cyclization pathways depending on the substrate and reaction conditions, leading to various nitrogen heterocycles thieme-connect.comresearchgate.netmetu.edu.trmdpi.com.

Role in Peptide and Amide Bond Formation Strategies

Acyl azides are recognized for their role in peptide synthesis and general amide bond formation rsc.orgresearchgate.netorganic-chemistry.org. The acyl azide moiety can be activated or directly participate in coupling reactions. The Curtius rearrangement of acyl azides yields isocyanates, which can then react with nucleophiles, including amines, to form amides or ureas thieme-connect.comnih.govwikipedia.org. This pathway is particularly useful as it often proceeds with retention of stereochemistry, which is crucial for peptide synthesis rsc.org.

While specific yields or conditions for this compound in peptide synthesis are not detailed, the general method involves converting a carboxylic acid (like pentanoic acid) to its acyl azide, which then undergoes rearrangement and coupling.

Precursor in Complex Molecule Synthesis and Derivatization

This compound can serve as a valuable synthon in the construction of more complex molecular architectures, including natural products and designed functional molecules.

Utility in Natural Product Synthesis

The Curtius rearrangement of acyl azides is a well-established method for introducing amine functionalities, which are common in natural products nih.govnih.gov. This transformation allows for the conversion of a carboxylic acid derivative into an amine or its related derivatives (urethanes, ureas). If pentanoic acid or a derivative thereof is part of a natural product's structure, this compound could be an intermediate in its synthesis. For instance, the synthesis of amino alcohols and amines, which are building blocks for many natural products, can utilize acyl azides nih.govnih.gov.

Application in Functional Molecule Design

The ability to introduce the pentanoyl group or to transform the azide into other functional groups makes this compound useful in designing molecules with specific properties. For example, the triazole ring formed via click chemistry can act as a stable linker or a bioisostere for an amide bond, finding applications in drug design and materials science enamine.net. The pentanoyl group itself provides a lipophilic tail that can influence a molecule's solubility and interactions.

Integration into Multicomponent and Cascade Reactions

This compound, as a representative acyl azide, holds significant potential for integration into advanced organic synthesis, particularly within the realms of multicomponent reactions (MCRs) and cascade reactions. These methodologies are prized for their efficiency, atom economy, and ability to construct complex molecular architectures in a single synthetic operation, thereby minimizing waste and streamlining synthetic pathways mdpi.comnumberanalytics.compreprints.org. The inherent reactivity of the acyl azide functional group allows it to serve as a versatile synthon, readily transforming into reactive intermediates or participating directly in bond-forming events within these sophisticated reaction sequences.

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions are characterized by the simultaneous combination of three or more reactants in a single pot, leading to the formation of a product that incorporates substantial portions of all starting materials mdpi.compreprints.orgmdpi.comrsc.org. Organic azides, including acyl azides like this compound, are valuable components in MCRs, enabling the efficient synthesis of a wide array of nitrogen-containing heterocycles mdpi.comrsc.org. This compound can function as a precursor to reactive species, such as acyl nitrenes, which can subsequently engage in cycloaddition or insertion reactions, thereby facilitating the construction of complex molecular frameworks mdpi.comuva.nlacs.org.

Examples of MCRs that utilize acyl azides demonstrate their broad applicability:

Tetrazole Synthesis: Three-component reactions involving azide compounds, isocyanides, and N'-acyl azomethine imines have been employed for the efficient synthesis of 1,5-disubstituted tetrazoles rsc.org.

N-Acyl Amidine Formation: Copper-catalyzed MCRs have been developed for the synthesis of N-acyl amidines, where N-acyl azides react with acetylenes to yield triazoles or oxazoles uva.nlacs.org.

Heterocycle Synthesis: Isocyanide-based MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, can be adapted to incorporate azides, leading to the formation of imidazo[1,2-a]pyridines functionalized with azide moieties, which serve as versatile platforms for further synthetic transformations mdpi.com.

This compound, possessing the characteristic acyl azide functional group, is poised to participate in analogous MCRs, contributing its structural elements to the formation of diverse heterocyclic scaffolds and complex organic molecules.

Participation in Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more chemical transformations that occur consecutively in a single reaction vessel without the isolation of intermediates numberanalytics.com. Acyl azides, including this compound, are particularly well-suited for cascade reactions due to their ability to generate highly reactive intermediates, most notably acyl nitrenes, through processes such as the Curtius rearrangement or photochemical decomposition mdpi.comnih.govnih.gov. These transient species can then initiate a cascade of subsequent reactions, such as cycloadditions, insertions, or rearrangements, leading to intricate molecular architectures.

Key examples illustrating the role of acyl azides in cascade reactions include:

Curtius Rearrangement-Initiated Cascades: The Curtius rearrangement of acyl azides, leading to isocyanates or acyl nitrenes, can be coupled with subsequent reactions, such as intramolecular Friedel–Crafts cyclizations, to yield complex heterocyclic systems like isoquinolones nih.gov.

Heterocycle Formation: Acyl azides can participate in cascade sequences involving ring opening, decarboxylation, and ring closing, which have been utilized for the synthesis of compounds such as benzodiazepinones metu.edu.tr.

Photochemical Cascades: Metal-free, photochemical cascade reactions involving aryl azides can generate azepinone derivatives through the formation of nitrenes, followed by [2+1] annulation and ring expansion/water addition sequences nih.gov.

Cycloaddition Cascades: Allylic azides have been shown to engage in cascade cycloaddition reactions with Michael acceptors, such as acrylates, to construct complex fused ring systems like tetrahydro-pyrrolo-pyrazoles nih.gov.

As an acyl azide, this compound can serve as a valuable starting material for initiating such cascade sequences. Its participation can lead to the efficient construction of complex organic frameworks through a series of precisely controlled, sequential transformations, leveraging the inherent reactivity of the acyl azide moiety.

Theoretical and Computational Investigations of Pentanoyl Azide

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding within pentanoyl azide (B81097). These methods allow for the precise determination of molecular geometries, bond lengths, bond angles, and electron distribution. Studies on similar acyl azides and general molecular orbital theory provide insights into the nature of the N=N and N-N bonds, as well as the electronic environment around the carbonyl and azide functionalities. These calculations help in understanding charge distribution and the polarity of bonds, which are fundamental to predicting reactivity. While specific data for pentanoyl azide is not extensively detailed in the provided search results, general principles of DFT applied to organic molecules suggest that such calculations would reveal detailed information about orbital energies and atomic charges. youtube.commdpi.comskoltech.ruijcce.ac.irquantum-chemistry-history.comlibretexts.orgumb.edu

Mechanistic Pathway Calculations and Transition State Analysis

Computational chemistry plays a vital role in dissecting complex reaction mechanisms, such as the Curtius rearrangement of this compound. By calculating potential energy surfaces, researchers can identify transition states, intermediates, and the energy barriers associated with each step. This analysis provides a detailed roadmap of the reaction's progression. chemguide.co.uklibretexts.orgsavemyexams.com

Computational Studies on the Curtius Rearrangement Mechanism

The Curtius rearrangement, a key reaction involving acyl azides, has been extensively studied computationally. While early hypotheses suggested a stepwise mechanism involving a transient acyl nitrene intermediate, more recent research, supported by theoretical calculations, indicates that the thermal decomposition is often a concerted process. This means the loss of nitrogen gas and the migration of the R-group occur simultaneously. Computational studies help differentiate between concerted and stepwise pathways by analyzing the energy profiles and identifying the presence or absence of stable nitrene intermediates. wikipedia.orgdnu.dp.uarsc.orgillinoisstate.edumasterorganicchemistry.comnih.gov

Prediction of Reaction Intermediates and Energy Profiles

For reactions that do proceed via intermediates, computational methods are used to predict their structures and relative energies. In the context of the Curtius rearrangement, if a stepwise mechanism is operative, the acyl nitrene would be a key intermediate. Computational studies can calculate the energy of this intermediate and the transition states leading to and from it, thereby constructing a detailed energy profile of the reaction. This profile illustrates the energy landscape, highlighting the activation energies required for each step and the stability of any intermediates formed. chemguide.co.uklibretexts.orgsavemyexams.comwhiterose.ac.uk

Reactivity Predictions and Molecular Orbital Theory

Molecular Orbital (MO) theory, particularly through concepts like frontier molecular orbitals (HOMO and LUMO), is a powerful tool for predicting chemical reactivity. The energy levels and spatial distribution of these orbitals in this compound can indicate which parts of the molecule are most susceptible to electrophilic or nucleophilic attack, or which bonds are most likely to break during a reaction. For instance, the azide group's electronic configuration, as described by MO theory, is central to its role in the Curtius rearrangement. numberanalytics.comutah.eduvaia.comresearchgate.netyoutube.com

Computational Prediction of Spectroscopic Features for Mechanistic Elucidation

Computational methods can predict various spectroscopic properties of this compound, such as infrared (IR) absorption frequencies. These predicted spectra serve as valuable benchmarks for comparison with experimental data. For example, characteristic IR stretching frequencies for the azide group (N=N=N) or the carbonyl group (C=O) can be calculated. Observing these predicted frequencies in experimental spectra can help confirm the presence of this compound or its intermediates and provide evidence for proposed reaction mechanisms. tuhh.dearxiv.orgarxiv.org

Advanced Analytical Techniques in the Study of Pentanoyl Azide Reactivity and Transformations

In Situ Spectroscopic Monitoring of Reaction Progress (e.g., FT-IR, NMR)

In situ spectroscopic techniques are powerful for observing chemical reactions as they occur, providing real-time data on the concentration of reactants, intermediates, and products without altering the reaction environment. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy is particularly well-suited for monitoring the Curtius rearrangement of pentanoyl azide (B81097). This is due to the distinct and strong absorption bands of the azide (-N₃) and the resulting isocyanate (-N=C=O) functional groups, which appear in a region of the infrared spectrum that is typically free from other common vibrational modes. researchgate.netresearchgate.net The progress of the reaction can be tracked by observing the decrease in the intensity of the azide peak and the simultaneous increase in the intensity of the isocyanate peak. nih.gov

The key vibrational modes for monitoring this transformation are:

Pentanoyl Azide: The asymmetric stretching vibration of the azide group gives rise to a strong, sharp absorption band typically in the range of 2100-2200 cm⁻¹. researchgate.netresearchgate.net

Butyl Isocyanate: The asymmetric stretching vibration of the isocyanate group produces a very strong and broad absorption band at approximately 2250-2280 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance During Reaction |

|---|---|---|---|

| Acyl Azide (-CON₃) | Asymmetric Stretch | 2100 - 2200 | Decreases |

| Isocyanate (-NCO) | Asymmetric Stretch | 2250 - 2280 | Increases |

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be employed to study the transformation of this compound. While less commonly used for real-time monitoring of fast reactions compared to FT-IR, ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation of the starting material and final products. For this compound, the carbon atom attached to the azide group (the carbonyl carbon) would have a characteristic chemical shift. Upon rearrangement to butyl isocyanate, the chemical shifts of the butyl group's protons and carbons would change significantly, reflecting the new chemical environment. researchgate.net For instance, the α-methylene group (-CH₂-) protons adjacent to the nitrogen in butyl isocyanate would be expected to appear at a different chemical shift compared to the α-methylene protons adjacent to the carbonyl group in this compound. pdx.eduillinois.edu

Mass Spectrometry for Reaction Intermediate and Product Identification

Mass spectrometry (MS) is a critical tool for identifying the products and any potential intermediates in the reactions of this compound. It provides information based on the mass-to-charge ratio (m/z) of ionized molecules.

When this compound undergoes the Curtius rearrangement, it loses a molecule of nitrogen gas (N₂) to form butyl isocyanate. Electron ionization mass spectrometry (EI-MS) of the reaction mixture would show a molecular ion peak for the butyl isocyanate product. The fragmentation pattern can further confirm the structure. While this compound itself is unstable and may not be directly observed, its formation from a precursor like pentanoyl chloride could be inferred. nist.gov

The primary product, butyl isocyanate (C₅H₉NO), has a molecular weight of 99.13 g/mol . Its mass spectrum would be expected to show a molecular ion peak at m/z = 99. Common fragmentation patterns for aliphatic isocyanates involve cleavages of the alkyl chain. nih.govresearchgate.net

| Compound | Formula | Molecular Weight (g/mol) | Expected Molecular Ion (m/z) | Potential Key Fragments (m/z) |

|---|---|---|---|---|

| This compound | C₅H₉N₃O | 127.15 | 127 (often unobserved due to instability) | [M-N₂]⁺ = 99 |

| Butyl Isocyanate | C₅H₉NO | 99.13 | 99 | 57 ([C₄H₉]⁺), 42 ([NCO]⁺) |

Chromatographic Methods for Reaction Mixture Analysis and Product Isolation

Chromatographic techniques are essential for separating the components of the reaction mixture to analyze its composition and to isolate the desired product.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for analyzing the volatile components of the reaction. researchgate.netnih.gov A sample from the reaction mixture can be injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer for identification. This technique would be ideal for confirming the presence of the butyl isocyanate product and quantifying its purity, as well as detecting any volatile side products.

High-Performance Liquid Chromatography (HPLC) is another vital chromatographic method, particularly useful for monitoring the reaction progress and for purifying the product, especially if the compounds are less volatile or thermally sensitive. researchgate.netrsc.org By selecting an appropriate stationary phase (e.g., reversed-phase C18) and mobile phase, this compound and its reaction products can be separated. The retention time of each component is a characteristic feature that can be used for identification when compared against known standards. HPLC can be used to determine the extent of conversion and the presence of non-volatile impurities. rsc.org For preparative purposes, fractions corresponding to the desired product can be collected for isolation.

Future Research Directions and Emerging Challenges in Pentanoyl Azide Chemistry

Development of Innovative and Highly Efficient Synthetic Routes

The synthesis of acyl azides, including pentanoyl azide (B81097), has traditionally relied on methods involving acyl chlorides, mixed anhydrides, or the use of reagents like diphenylphosphoryl azide (DPPA). organic-chemistry.org While effective, these methods can suffer from drawbacks such as the use of moisture-sensitive reagents and multiple reaction steps. organic-chemistry.org Current research is focused on developing more direct and efficient protocols.

A promising approach involves the direct conversion of carboxylic acids to acyl azides. One such method utilizes a combination of trichloroacetonitrile, triphenylphosphine (B44618), and sodium azide at room temperature, offering high yields (typically 86–96%) and avoiding the need for harsh reagents. organic-chemistry.org This method has demonstrated broad applicability with various carboxylic acids and has been successfully used in peptide synthesis. organic-chemistry.org Another innovative route employs N-acylbenzotriazoles as precursors, which react with sodium azide to produce acyl azides in good yields (72-83%) while preserving the stereochemical integrity of the starting material. organic-chemistry.org

Future research will likely continue to explore novel catalytic systems and one-pot procedures to streamline the synthesis of pentanoyl azide. The development of methods that minimize waste, avoid hazardous reagents, and operate under milder conditions will be a key focus. researchgate.net The use of activating agents like triphosgene (B27547) is also being explored to facilitate the conversion of carboxylic acids to acyl azides under mild conditions. researchgate.net

Table 1: Comparison of Modern Synthetic Routes for Acyl Azides

| Method | Reagents | Typical Yields | Key Advantages |

|---|---|---|---|

| Trichloroacetonitrile/Triphenylphosphine | Cl3CCN, Ph3P, NaN3 | 86–96% | Mild conditions, high yields, direct conversion from carboxylic acids. organic-chemistry.org |

| N-acylbenzotriazole | N-acylbenzotriazole, NaN3 | 72–83% | Avoids harsh activators, preserves chirality. organic-chemistry.org |

Exploration of Novel Reaction Pathways and Expanded Synthetic Applications

This compound is a versatile intermediate, primarily known for its participation in the Curtius rearrangement to form isocyanates. nih.govwikipedia.org These isocyanates are valuable precursors to a wide range of nitrogen-containing compounds, including amines, ureas, and carbamates. nih.govrsc.org The Curtius rearrangement is particularly valuable as it proceeds with retention of stereochemistry and produces primary amines without contamination from secondary or tertiary amines. nih.gov

Beyond the Curtius rearrangement, there is significant potential to explore new reaction pathways for this compound. The azide functional group can participate in various cycloaddition reactions, such as the well-known azide-alkyne "click" chemistry, to form triazoles. mdpi.comnih.gov These reactions offer a powerful tool for molecular construction and have found broad applications in drug discovery, materials science, and chemical biology. nih.govresearchgate.net

Future research will likely focus on expanding the synthetic utility of this compound by:

Developing catalytic systems to control the reactivity of the azide group, enabling selective transformations.

Investigating its use in multicomponent reactions to build complex molecular architectures in a single step. researchgate.net

Exploring its role in the synthesis of novel heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. metu.edu.tr

Utilizing it in the synthesis of peptides, where the acyl azide method is known for maintaining chiral integrity. rsc.orgrsc.org

The reaction of acyl azides with thioacids to form amide bonds, known as the thioacid-azide ligation, presents another avenue for expanded application, particularly in peptide and protein chemistry. researchgate.net

Advancements Towards Sustainable Chemical Processes and Methodologies

The principles of green chemistry are increasingly influencing the direction of chemical synthesis. rsc.org For this compound, this translates to developing processes that are safer, more energy-efficient, and generate less waste. A major area of advancement is the use of continuous-flow technology. rsc.org

Flow chemistry offers several advantages for handling potentially hazardous intermediates like acyl azides. By generating and consuming the azide in situ within a closed system, the risks associated with isolating and storing explosive compounds are minimized. rsc.orgnih.gov Flow reactors also provide superior control over reaction parameters such as temperature and mixing, leading to higher yields and purity. rsc.org Researchers have successfully demonstrated the generation of acyl azides and their subsequent use in peptide synthesis within continuous-flow systems, highlighting the potential for safer and more efficient manufacturing processes. rsc.orgrsc.org

Future efforts in sustainable chemistry involving this compound will likely include:

The development of catalytic systems that utilize earth-abundant and non-toxic metals.

The use of environmentally benign solvents, such as water or ionic liquids. researchgate.netrsc.org

The integration of biocatalysis to perform selective transformations under mild conditions.

Improving the synthesis of key reagents like sodium azide to be safer and more environmentally friendly. rsc.org

Table 2: Green Chemistry Approaches in Acyl Azide Synthesis

| Approach | Description | Benefits |

|---|---|---|

| Continuous-Flow Synthesis | In situ generation and reaction of acyl azides in a microreactor system. rsc.orgnih.gov | Enhanced safety, precise reaction control, improved scalability. rsc.org |

| Green Solvents | Utilizing water or ionic liquids as the reaction medium. researchgate.netrsc.org | Reduced environmental impact, potential for improved reaction rates. rsc.org |

Interdisciplinary Applications and Interfacing with Other Scientific Domains

The unique reactivity of the azide group makes this compound a valuable tool for applications beyond traditional organic synthesis, particularly at the interface of chemistry, biology, and materials science.

In chemical biology , the azide group serves as a versatile chemical reporter. It is small, stable in biological systems, and does not interfere with most biological processes. nih.gov this compound can be used to introduce an azide label onto biomolecules. This label can then be selectively modified through bioorthogonal reactions, such as the Staudinger ligation or copper-free click chemistry, allowing for the visualization and study of biological processes in living systems. researchgate.netnih.gov Azide-labeled molecules are instrumental in proteomics, genomics, and drug discovery. mdpi.com

In materials science , organic azides are used as cross-linking agents to modify the properties of polymers. mdpi.com Upon thermal or photochemical activation, this compound can release nitrogen gas to generate a highly reactive nitrene intermediate. This nitrene can then form covalent bonds with polymer chains, leading to materials with enhanced thermal stability and mechanical strength. mdpi.com Azides are also key components in the synthesis of energetic materials and in surface modification techniques. researchgate.netmdpi.com

Future research in this area will likely explore:

The development of novel azide-containing probes for advanced bio-imaging and diagnostic applications. mdpi.com

The use of this compound in the synthesis of functional polymers and smart materials with tailored properties. mdpi.com

The application of "click" chemistry with this compound derivatives for the development of new drug delivery systems and nanocarriers. mdpi.com

The incorporation of fluorinated azide derivatives for applications in medicinal chemistry and as probes for ¹⁹F NMR studies.

The continued exploration of this compound's reactivity and the development of new synthetic methodologies will undoubtedly expand its role as a powerful building block in both academic research and industrial applications. sciencedaily.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing pentanoyl azide, and how can purity be validated?

- Methodology : this compound is typically synthesized via diazotization of pentanoyl hydrazine derivatives under controlled acidic conditions (e.g., using NaNO₂/HCl). Post-synthesis, purity is validated through:

- FT-IR spectroscopy : Confirm the presence of the azide (-N₃) stretch near ~2100 cm⁻¹ .

- ¹H/¹³C NMR : Identify characteristic peaks for the pentanoyl chain (e.g., methylene protons at δ 1.2–1.6 ppm, carbonyl carbon at ~170 ppm) .

- Elemental analysis : Verify C, H, N composition.

- Key considerations : Use cold conditions (<5°C) to minimize decomposition and ensure proper ventilation due to azide toxicity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural and electronic properties?

- Recommended methods :

- X-ray crystallography : Resolve bond lengths and angles (e.g., C-N₃ bond length ~1.13 Å, as seen in analogous azides) .

- Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₅H₉N₃O at m/z 128.1).

- UV-Vis spectroscopy : Monitor electronic transitions in reactive intermediates during cycloadditions .

Q. How should researchers handle and store this compound to ensure stability?

- Protocols :

- Storage : Keep in amber vials at –20°C under inert gas (argon/nitrogen) to prevent moisture absorption and thermal decomposition.

- Safety : Use explosion-proof refrigerators and avoid contact with heavy metals or strong acids to prevent unintended detonation .

Q. What are the primary applications of this compound in organic synthesis?

- Key reactions :

- CuAAC (Click Chemistry) : React with terminal alkynes to form 1,4-disubstituted triazoles under Cu(I) catalysis (e.g., 95% yield with 2 mol% CuBr) .

- Staudinger reactions : Generate iminophosphoranes for peptide coupling .

Advanced Research Questions

Q. How does the pentanoyl group’s electronic nature influence reactivity in CuAAC compared to aryl or alkyl azides?

- Mechanistic insights :

- The electron-withdrawing carbonyl group in this compound reduces azide electrophilicity, slowing CuAAC kinetics compared to benzyl azides.

- Experimental validation : Compare reaction rates via in situ FT-IR monitoring. Use DFT calculations to map transition states and activation energies .

Q. What strategies resolve discrepancies in reported yields for this compound-mediated heterocycle synthesis?

- Approaches :

- Control experiments : Test variables like azide/alkyne stoichiometry (1:1 vs. 1:1.2) and catalyst source (CuBr vs. CuSO₄/ascorbate) .

- Statistical analysis : Apply ANOVA to assess significance of yield differences across studies .

Q. How can computational modeling predict this compound’s behavior in multi-step reaction cascades?

- Methodology :

- Molecular dynamics (MD) : Simulate azide stability in solvents like DMF or THF.

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions .

Q. What advanced techniques characterize this compound’s decomposition pathways under thermal stress?

- Analytical tools :

- TGA/DSC : Identify decomposition onset temperatures (~120°C for this compound).

- GC-MS : Detect volatile byproducts (e.g., N₂, CO₂) during controlled pyrolysis .

- Safety protocols : Use remote-controlled reactors and blast shields for high-temperature studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.